molecular formula C8H5F3O2 B13072900 2-(2,6-Difluorophenyl)-2-fluoroacetic acid

2-(2,6-Difluorophenyl)-2-fluoroacetic acid

Cat. No.: B13072900
M. Wt: 190.12 g/mol
InChI Key: QDCYOEQYSMVUOL-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C8H6F3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions, and an additional fluorine atom is attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-fluoroacetic acid can be achieved through several methods. One common approach involves the fluorination of 2,6-difluorophenylacetic acid. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds in the presence of a suitable solvent like acetonitrile or dichloromethane and may require a catalyst such as silver nitrate to enhance the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylacetic acids.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitutions make it valuable in the study of fluorine chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways. The compound’s unique structure allows it to fit into binding pockets of target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenylacetic acid: Lacks the additional fluorine atom on the acetic acid moiety.

    2-Fluorophenylacetic acid: Contains only one fluorine atom on the phenyl ring.

    2,6-Difluorobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the phenyl ring.

Uniqueness

2-(2,6-Difluorophenyl)-2-fluoroacetic acid is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The additional fluorine atom on the acetic acid moiety distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5F3O2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,(H,12,13)

InChI Key

QDCYOEQYSMVUOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)F)F

Origin of Product

United States

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